molecular formula C20H20N2O6S B11656513 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No.: B11656513
M. Wt: 416.4 g/mol
InChI Key: ISQPQLUXSRELCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl structure and subsequent functionalization. The key steps include:

    Formation of the Core Structure: The initial step involves the formation of the phenyl core, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

    Morpholine-4-carbothioyl Group Addition:

    Nitration: The final step is the nitration of the phenyl ring, which is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
  • 2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl acetate
  • 2-Ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-bromobenzenesulfonate

Uniqueness

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C20H20N2O6S/c1-2-27-18-13-15(19(29)21-9-11-26-12-10-21)5-8-17(18)28-20(23)14-3-6-16(7-4-14)22(24)25/h3-8,13H,2,9-12H2,1H3

InChI Key

ISQPQLUXSRELCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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